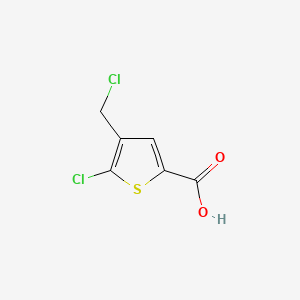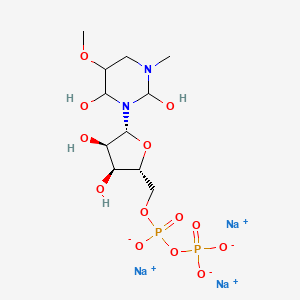
5-OMe-UDP trisodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
5-OMe-UDP trisodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the study of nucleotide analogs and their interactions with various enzymes.
Biology: The compound is utilized to investigate the role of P2Y6 receptors in cellular signaling pathways.
Industry: It is used in the development of biochemical assays and diagnostic tools.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-OMe-UDP trisodium salt involves the chemical modification of uridineThe final step involves the conversion of the diphosphate to its trisodium salt form .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The compound is then purified and crystallized to obtain the trisodium salt form .
Chemical Reactions Analysis
Types of Reactions
5-OMe-UDP trisodium salt primarily undergoes phosphorylation and dephosphorylation reactions. It can also participate in substitution reactions due to the presence of the methoxy group .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include phosphorylating agents, methanol, and various solvents. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from the reactions of this compound include its phosphorylated and dephosphorylated derivatives. These products are often used in further biochemical assays and studies .
Comparison with Similar Compounds
Similar Compounds
Uridine 5’-diphosphate (UDP): A natural ligand for P2Y6 receptors but with lower potency compared to 5-OMe-UDP trisodium salt.
5-Bromo-UDP: Another synthetic analog with different receptor binding properties.
Uniqueness
This compound is unique due to its high potency and selectivity for the P2Y6 receptor. This makes it a valuable tool in research for studying the specific functions and mechanisms of this receptor .
Properties
IUPAC Name |
trisodium;[[(2R,3S,4R,5R)-5-(2,6-dihydroxy-5-methoxy-3-methyl-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O13P2.3Na/c1-12-3-5(23-2)9(16)13(11(12)17)10-8(15)7(14)6(25-10)4-24-28(21,22)26-27(18,19)20;;;/h5-11,14-17H,3-4H2,1-2H3,(H,21,22)(H2,18,19,20);;;/q;3*+1/p-3/t5?,6-,7-,8-,9?,10-,11?;;;/m1.../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMOCSFADHRLMQ-QAUZTDKFSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C(N(C1O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])[O-])O)O)O)OC.[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC(C(N(C1O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])[O-])O)O)O)OC.[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N2Na3O13P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
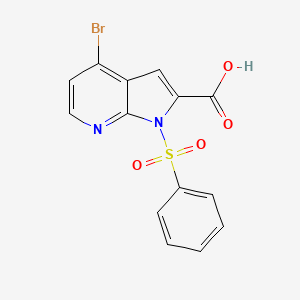




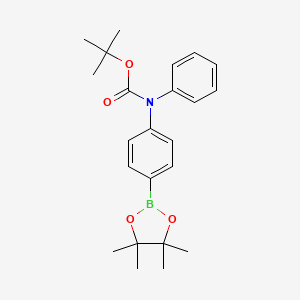
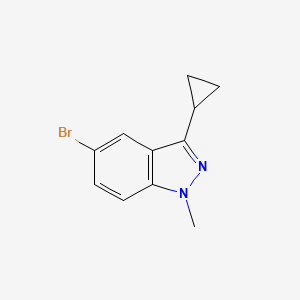

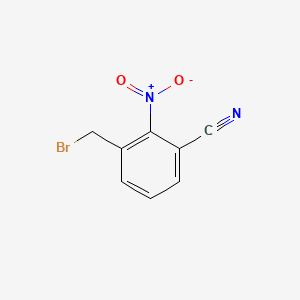
![3-Bromo-6-methylimidazo[1,2-b]pyridazine](/img/structure/B595163.png)
![[13C]-9-Methylfluorene-9-carboxylic acid](/img/structure/B595165.png)

